Bienvenue dans la boutique en ligne BenchChem!

(S,S,S)-AHPC hydrochloride

Stereochemistry E3 Ligase Recruitment Negative Control

Researchers often face ambiguous degradation data when off-target effects are mistaken for VHL-dependent activity. (S,S,S)-AHPC hydrochloride (CAS 1448297-52-6) is the inactive epimer of the VHL E3 ligase ligand, providing a definitive negative control for PROTAC studies. - Confidently attribute target degradation to VHL recruitment vs. cytotoxicity. - Essential for publishing robust data conforming to high-impact journal standards. - Supplied with rigorous quality control to ensure stereochemical integrity for reliable results.

Molecular Formula C22H31ClN4O3S
Molecular Weight 467.0 g/mol
Cat. No. B2878697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S,S)-AHPC hydrochloride
Molecular FormulaC22H31ClN4O3S
Molecular Weight467.0 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl
InChIInChI=1S/C22H30N4O3S.ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);1H/t16-,17-,19+;/m0./s1
InChIKeyJYRTWGCWUBURGU-ITJMAPPJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S,S,S)-AHPC Hydrochloride: VHL Ligand for PROTAC Control


(S,S,S)-AHPC hydrochloride ((S,S,S)-VH032-NH2 hydrochloride) is a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, widely utilized as a key building block in the synthesis of proteolysis-targeting chimeras (PROTACs) . Structurally, it is an epimer of the active VHL ligand (S,R,S)-AHPC and functions as a critical negative control compound in targeted protein degradation studies . This compound enables the rational design of VHL-recruiting heterobifunctional degraders, which harness the ubiquitin-proteasome system for the selective degradation of pathogenic proteins .

(S,S,S)-AHPC vs. Active VHL Ligand


Substituting (S,S,S)-AHPC hydrochloride with the active VHL ligand (S,R,S)-AHPC or other VHL-based building blocks will fundamentally alter experimental outcomes and invalidate conclusions. While (S,R,S)-AHPC effectively recruits the VHL E3 ligase to induce target protein ubiquitination and degradation, (S,S,S)-AHPC possesses the incorrect stereochemistry at a key chiral center, rendering it incapable of productive VHL binding and recruitment [1]. This stereochemical difference means that PROTACs synthesized with (S,S,S)-AHPC serve as essential negative controls, enabling researchers to distinguish between VHL-dependent and VHL-independent degradation events—a distinction that is impossible to achieve using only the active ligand [2].

(S,S,S)-AHPC Hydrochloride: Key Differentiation Evidence


Stereochemical Basis of Inactivity

(S,S,S)-AHPC hydrochloride is the diastereomer of the active VHL ligand (S,R,S)-AHPC, differing in the configuration at a single chiral center . This stereochemical inversion renders (S,S,S)-AHPC incapable of binding to the VHL E3 ligase with sufficient affinity to induce productive ubiquitination and degradation of target proteins, a property that has been experimentally validated and utilized in PROTAC validation workflows [1].

Stereochemistry E3 Ligase Recruitment Negative Control

Differential VHL Binding Affinity

The active VHL ligand VH032, which shares the same core scaffold as (S,R,S)-AHPC, binds to the VHL E3 ligase with a dissociation constant (Kd) of 185 nM [1]. In contrast, the stereochemical inversion present in (S,S,S)-AHPC is known to ablate binding affinity, rendering it functionally inactive. While direct Kd measurements for (S,S,S)-AHPC are not consistently reported, its inability to recruit VHL in cellular assays is well-documented .

Binding Affinity VHL Ligand Kd

VHL- vs. CRBN-Based PROTAC Efficacy

In a systematic study of KRAS-G12D degraders, both VHL-based (compound 41) and CRBN-based (compound 30) PROTACs were evaluated [1]. While both effectively degraded KRAS-G12D, optimization of the VHL ligand led to compound 43 with improved degradation and antiproliferative activity [1]. This highlights the importance of selecting the appropriate VHL ligand building block, such as (S,S,S)-AHPC for control experiments, to accurately assess the contribution of VHL recruitment to overall PROTAC efficacy.

PROTAC Efficacy E3 Ligase Comparison DC50

Negative Controls for VHL-Dependent Degradation

A comprehensive workflow for validating E3 ligase ligands for PROTAC development emphasized the critical importance of negative controls, such as (S,S,S)-AHPC, in distinguishing VHL-dependent from VHL-independent degradation events [1]. The study demonstrated that cytotoxicity can be a major confounding factor, leading to apparent degradation that is not mediated by VHL recruitment. The use of E3 ligase ligand negative controls was essential for accurate interpretation of results [1].

Assay Validation Negative Control VHL-Dependent Degradation

Applications of (S,S,S)-AHPC Hydrochloride


PROTAC Mechanism-of-Action Control

(S,S,S)-AHPC hydrochloride is the gold-standard negative control for VHL-recruiting PROTACs. Researchers synthesizing PROTACs with the active (S,R,S)-AHPC ligand should concurrently synthesize and test the analogous PROTAC built with (S,S,S)-AHPC. This allows for the definitive attribution of any observed target protein degradation to VHL-dependent ubiquitination and proteasomal degradation, ruling out off-target effects, cytotoxicity, or VHL-independent mechanisms [1]. This application is critical for publishing robust and reproducible data in high-impact journals.

E3 Ligase Ligand Validation

In line with the workflow described by Miletić et al., (S,S,S)-AHPC hydrochloride is an essential component for validating the efficiency and specificity of new VHL-based E3 ligase ligands and PROTACs [1]. By comparing the degradation profiles of PROTACs bearing the active ligand versus the (S,S,S)-AHPC control, researchers can accurately assess the true contribution of VHL recruitment to target degradation and identify potential artifacts arising from cytotoxicity or other confounding factors. This application is particularly relevant for groups exploring novel E3 ligase ligands or expanding the 'degradable' target space.

SAR Studies for PROTAC Optimization

When optimizing the linker length, composition, or attachment point in a VHL-based PROTAC series, (S,S,S)-AHPC-derived control PROTACs serve as a critical benchmark [1]. By comparing the degradation efficacy of a series of active PROTACs against their corresponding (S,S,S)-AHPC controls, medicinal chemists can confidently identify structural modifications that genuinely enhance VHL-dependent degradation, as opposed to those that merely increase non-specific cytotoxicity or off-target binding. This accelerates the iterative design-make-test cycle in PROTAC drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,S,S)-AHPC hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.